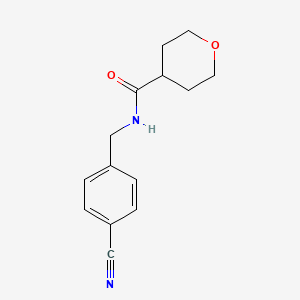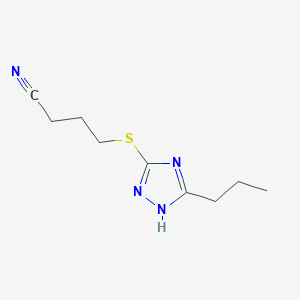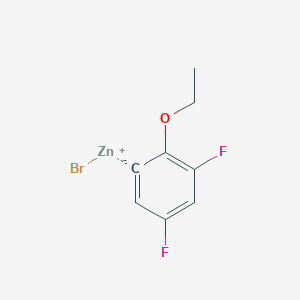
(4-(4-Chlorophenoxy)butyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-chlorophenoxy)butyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the compound allows it to participate in reactions that are typically challenging for other organometallic reagents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-chlorophenoxy)butyl)zinc bromide typically involves the reaction of 4-(4-chlorophenoxy)butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4-(4-chlorophenoxy)butyl bromide+Zn→(4-(4-chlorophenoxy)butyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(4-(4-chlorophenoxy)butyl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded carbon acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
科学的研究の応用
Chemistry
In chemistry, (4-(4-chlorophenoxy)butyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can serve as intermediates in the production of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of various organic compounds that are precursors to materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism by which (4-(4-chlorophenoxy)butyl)zinc bromide exerts its effects involves the transfer of the zinc-bonded carbon to an electrophilic center in the substrate. This process is facilitated by the presence of a catalyst, such as palladium, which helps in the oxidative addition and reductive elimination steps of the reaction.
類似化合物との比較
Similar Compounds
(4-(4-chlorophenoxy)butyl)magnesium bromide: Another organometallic compound used in similar types of reactions.
(4-(4-chlorophenoxy)butyl)lithium: Used in nucleophilic addition reactions.
Uniqueness
(4-(4-chlorophenoxy)butyl)zinc bromide is unique due to its relatively mild reaction conditions and the ability to form carbon-carbon bonds efficiently. Compared to its magnesium and lithium counterparts, it offers better functional group tolerance and reduced reactivity, making it suitable for a broader range of synthetic applications.
特性
分子式 |
C10H12BrClOZn |
|---|---|
分子量 |
328.9 g/mol |
IUPAC名 |
bromozinc(1+);1-butoxy-4-chlorobenzene |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-7H,1-3,8H2;1H;/q-1;;+2/p-1 |
InChIキー |
ABJGTJDZNUSANI-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CCCOC1=CC=C(C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
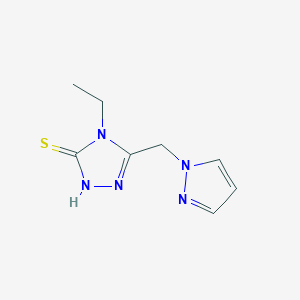
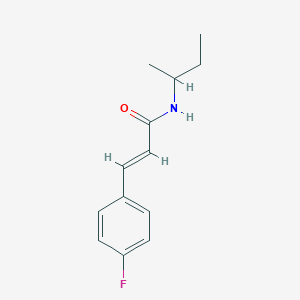
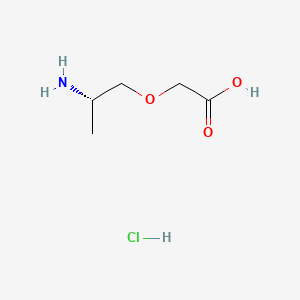

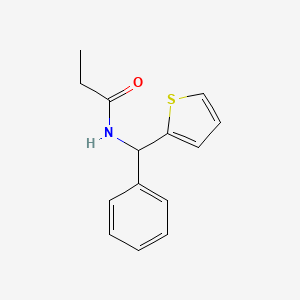
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
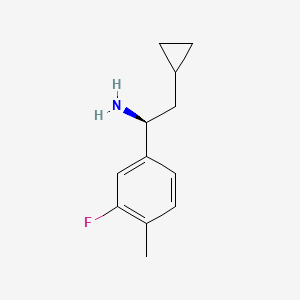
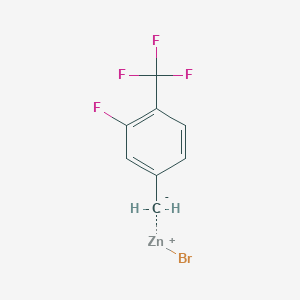
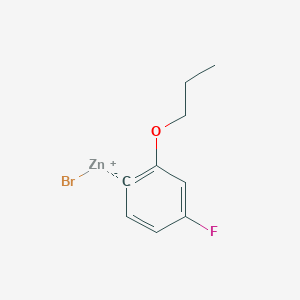
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
